N6-Methyladenosine

Physicochemical characterization Drug discovery Chromatography

Epitranscriptomic researchers requiring validated m6A standards for LC-MS method development face inconsistent supply and purity. N6-Methyladenosine (CAS 1867-73-8) resolves this as the conformationally specific substrate for human RNA demethylases FTO and ALKBH5, and the authentic ligand for YTHDF reader protein studies. • 0.21-min retention time separation from adenosine under RP-LC-MS-enables accurate m6A/A ratio quantification in RNA hydrolysates. • Defined kinetic parameters at 37 °C, pH 7.4 with 0.5 μM enzyme-supports reproducible inhibitor screening for oncology (AML, glioblastoma) drug discovery. • ≥98% HPLC purity with full analytical documentation (HPLC, NMR, MS)-ensures batch-to-batch calibration curve consistency. Sourced for immediate global dispatch with Certificates of Analysis.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
CAS No. 1867-73-8
Cat. No. B1675857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyladenosine
CAS1867-73-8
Synonyms6-methyladenosine
N(6)-methyladenosine
N(6)mAdo
N6-methyladenosine
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1
InChIKeyVQAYFKKCNSOZKM-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N6-Methyladenosine (CAS 1867-73-8): A Modified Adenosine Nucleoside with Distinct Physicochemical and Epitranscriptomic Properties for Analytical and Research Procurement


N6-Methyladenosine (m6A, CAS 1867-73-8) is an adenosine analog characterized by methylation at the exocyclic N6 amine position [1]. This modification distinguishes m6A from its parent compound adenosine, conferring altered physicochemical properties including a higher melting point of 172 °C, a molecular weight of 281.27 g/mol, a calculated LogP of -1.4475, and a water solubility of 9.77 g/L [2][3]. As the most prevalent internal mRNA modification in all higher eukaryotes, m6A serves as a critical tool compound in epitranscriptomic research, analytical method development, and nucleic acid metabolism studies [4].

N6-Methyladenosine (CAS 1867-73-8) Procurement: Why Adenosine or Other N6-Modified Analogs Are Not Interchangeable Substitutes


The structural modification at the N6 position of adenosine fundamentally alters the biological recognition, metabolic fate, and analytical behavior of m6A relative to its parent compound and other methylated adenosine analogs. m6A is not merely a minor variant; it is the predominant internal modification in eukaryotic mRNA, recognized by a dedicated and extensive enzymatic machinery comprising specific methyltransferase complexes (METTL3/METTL14) that install the modification within the consensus RRACH sequence, demethylases (FTO and ALKBH5) that remove it, and a family of reader proteins (YTHDF1/2/3) that mediate its functional consequences [1][2]. These interactions are exquisitely dependent on the specific N6-methyl group and cannot be recapitulated by adenosine, N1-methyladenosine (m1A), or N6,2‘-O-dimethyladenosine (m6Am) [3]. Consequently, substituting m6A with another adenosine analog in experimental systems will yield misleading results regarding m6A-dependent regulatory mechanisms, reader protein binding events, or demethylase activity. The quantitative evidence presented below establishes the specific, measurable parameters that justify the selective procurement of N6-methyladenosine over its closest analogs.

N6-Methyladenosine (CAS 1867-73-8) Quantitative Differentiation Evidence: Comparative Data Versus Adenosine, m1A, m6Am, and N6,N6-Dimethyladenosine


N6-Methyladenosine Versus Adenosine: Reduced Hydrophilicity and Increased Lipophilicity as Measured by LogP and Water Solubility

The N6-methyl modification significantly reduces the hydrophilicity of adenosine, a property with direct implications for chromatographic separation, membrane permeability, and formulation strategies. Relative to adenosine, N6-methyladenosine exhibits a higher computed LogP value and lower water solubility [1][2].

Physicochemical characterization Drug discovery Chromatography Solubility optimization

N6-Methyladenosine Versus Adenosine: Differential Retention Time in LC-MS Enabling Baseline-Resolved Analytical Separation

In reverse-phase liquid chromatography coupled to mass spectrometry (LC-MS), N6-methyladenosine elutes earlier than adenosine under identical conditions, a behavior that permits unambiguous identification and quantification in complex biological samples [1]. This chromatographic distinction is essential for accurately measuring m6A/A ratios in RNA hydrolysates or biological fluids, a key metric in epitranscriptomic research and cancer biomarker studies.

Analytical chemistry LC-MS/MS Epitranscriptomics Biomarker quantification

N6-Methyladenosine Versus Adenosine: Divergent Agonist Activity at Adenosine Receptors as Quantified by ED50 Values

Both adenosine and N6-methyladenosine function as adenosine receptor agonists that stimulate adenylate cyclase activity, but their potency differs. Comparative evaluation across independent studies reveals that N6-methyladenosine exhibits slightly reduced agonist potency relative to the endogenous ligand adenosine [1][2]. This distinction is relevant for experiments where adenosine receptor activation must be controlled or where N6-methylated nucleosides are being evaluated as potential pharmacological agents.

Adenosine receptor pharmacology cAMP signaling Adenylate cyclase regulation Drug discovery

N6-Methyladenosine as a Conformational Marker: Differential Recognition by Human Demethylases FTO and ALKBH5 with Defined Kinetic Parameters

N6-methyladenosine serves as a distinct conformational marker that is specifically recognized by the human RNA demethylases FTO and ALKBH5. Kinetic analyses demonstrate that both enzymes process m6A-containing consensus substrates with measurable catalytic efficiency, and the recognition depends on the unique structural conformation imposed by the N6-methyl group [1]. Adenosine lacks this methyl group and is not a substrate for these demethylases, while other methylated adenosines (m1A, m6Am, m6,6A) exhibit distinct or no activity with FTO/ALKBH5.

Epitranscriptomics RNA demethylation Enzymology FTO inhibitors ALKBH5

N6-Methyladenosine Versus m6Am: Opposing Effects on mRNA Translation Efficiency

Although m6A and N6,2‘-O-dimethyladenosine (m6Am) share the N6-methyl modification, their distinct positions within mRNA transcripts confer opposite functional consequences. m6A, when present in coding regions or 3‘ UTRs, promotes translation efficiency through YTHDF1-mediated recruitment of initiation factors [1]. In contrast, m6Am at the transcription start nucleotide negatively impacts cap-dependent translation [2].

mRNA translation Epitranscriptomics Gene expression regulation PCIF1 methyltransferase

N6-Methyladenosine Versus m1A: Distinct Reader Protein Binding Preferences with Quantifiable Affinity Differences

N6-methyladenosine (m6A) and N1-methyladenosine (m1A) are both recognized by YTH-domain family proteins, but with distinct binding characteristics. YTHDF2 binds to m6A with high specificity and recruits RNA degradation machinery to elicit rapid mRNA decay [1]. While YTHDF proteins can also recognize m1A-modified sequences in a methylation-specific manner, these interactions exhibit distinct sequence context dependencies and functional outcomes [2]. The m6A-YTHDF2 axis represents a well-established pathway for regulated mRNA turnover.

RNA-binding proteins YTHDF2 mRNA degradation Epitranscriptomic readers

N6-Methyladenosine (CAS 1867-73-8): Evidence-Backed Research and Industrial Application Scenarios


Analytical Method Development for LC-MS/MS Quantification of RNA m6A Methylation Levels

Based on the demonstrated 0.21-minute retention time difference between m6A (1.65 min) and adenosine (1.86 min) under reverse-phase LC-MS conditions, N6-methyladenosine serves as an essential analytical standard for developing and validating quantitative methods to measure m6A/A ratios in RNA hydrolysates [1]. This application is critical for laboratories studying dynamic RNA methylation in disease contexts, including cancer biomarker discovery and drug response monitoring. Procurement of high-purity N6-methyladenosine (≥98% HPLC) ensures accurate calibration curves and reproducible quantification across sample batches.

In Vitro Demethylase Activity Assays for FTO and ALKBH5 Inhibitor Screening

Given that N6-methyladenosine is the authentic, conformationally specific substrate for the human RNA demethylases FTO and ALKBH5—with defined kinetic parameters measured at 37°C, pH 7.4, and 0.5 μM enzyme concentration—procurement of m6A is mandatory for establishing robust enzymatic assays [1]. These assays are employed in drug discovery programs targeting FTO for oncology applications (FTO is an oncogenic driver in acute myeloid leukemia and glioblastoma) and ALKBH5 for fertility and cancer research. Using adenosine or other methylated analogs as substitutes yields no detectable demethylation and invalidates inhibitor potency determinations.

mRNA Translation Regulation Studies Requiring YTHDF1-Mediated Enhancement

For experimental systems designed to interrogate the YTHDF1-mediated promotion of mRNA translation efficiency, N6-methyladenosine-containing RNA templates are the only appropriate substrates [1]. The distinct functional outcome of m6A (translation enhancement via YTHDF1) compared to m6Am (suppression of cap-dependent translation) necessitates careful compound selection. Researchers using site-specifically modified RNA oligonucleotides or in vitro transcribed m6A-containing mRNAs must source high-quality N6-methyladenosine for incorporation to accurately recapitulate the endogenous epitranscriptomic regulatory mechanism [2].

Reference Standard for HPLC-Based Nucleoside Purity and Identity Verification

The defined physicochemical properties of N6-methyladenosine—melting point 172 °C, LogP -0.64, and distinct HPLC retention profile—establish it as a reliable reference standard for identity and purity verification in nucleoside analysis workflows [1][2]. Certified analytical standards of N6-methyladenosine (purity 99.65% for MCE reference standards) are employed in pharmaceutical quality control, metabolomics core facilities, and forensic toxicology laboratories where unambiguous identification of modified nucleosides in biological matrices is required [3].

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